molecular formula C16H11N3S B10841521 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile

2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile

Cat. No. B10841521
M. Wt: 277.3 g/mol
InChI Key: CMOAUWPKTBSUQT-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with amino, phenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile typically involves multi-component reactions. One common method is the reaction of aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide in an aqueous medium . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile
  • 2-Amino-4-phenyl-6-thiophen-2-yl-pyridine
  • 2-Amino-4-phenyl-6-thiophen-2-yl-pyrimidine

Uniqueness

2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules .

properties

Molecular Formula

C16H11N3S

Molecular Weight

277.3 g/mol

IUPAC Name

2-amino-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C16H11N3S/c17-10-13-12(11-5-2-1-3-6-11)9-14(19-16(13)18)15-7-4-8-20-15/h1-9H,(H2,18,19)

InChI Key

CMOAUWPKTBSUQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CS3

Origin of Product

United States

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